6-Bromo-3,3-difluoro-1-methylindolin-2-one

Anticancer Cytotoxicity SAR

6-Bromo-3,3-difluoro-1-methylindolin-2-one (CAS 1802149-36-5) is a strategically designed oxindole scaffold combining a metabolically stable C3 gem-difluoro group with a versatile C6 bromine cross-coupling handle. It enables rapid, parallel analog synthesis for kinase inhibitor (VEGFR, CDK, SHP2) SAR campaigns without additional fluorination steps. This advanced intermediate improves ADME profiles and reduces synthetic cycle times by allowing dozens of C6-substituted analogs from a single procurement. Choose this compound for its unique ability to simultaneously address target potency and metabolic stability in one optimized building block.

Molecular Formula C9H6BrF2NO
Molecular Weight 262.05 g/mol
Cat. No. B11857428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,3-difluoro-1-methylindolin-2-one
Molecular FormulaC9H6BrF2NO
Molecular Weight262.05 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Br)C(C1=O)(F)F
InChIInChI=1S/C9H6BrF2NO/c1-13-7-4-5(10)2-3-6(7)9(11,12)8(13)14/h2-4H,1H3
InChIKeyCHZZSHUQVZNQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3,3-difluoro-1-methylindolin-2-one: A Strategic Indolinone Building Block for Kinase-Targeted Drug Discovery


6-Bromo-3,3-difluoro-1-methylindolin-2-one (CAS 1802149-36-5) is a highly functionalized indolin-2-one derivative featuring a C3 gem-difluoro motif and a C6 bromine substituent on the aromatic ring. As part of the privileged oxindole scaffold, it is a strategic intermediate for constructing fluorinated bioactive molecules, particularly kinase inhibitors . The compound's unique substitution pattern—combining the metabolic stability benefits of the 3,3-difluoro group with a versatile C6 bromine handle for cross-coupling—positions it as a non-obvious choice for medicinal chemistry campaigns seeking to optimize both target engagement and ADME properties [1].

Why Indolin-2-one Analogs Are Not Interchangeable: The Critical Role of Substitution Pattern in 6-Bromo-3,3-difluoro-1-methylindolin-2-one


In medicinal chemistry, indolin-2-one derivatives cannot be simply interchanged. The exact position and type of substituent critically govern both the synthetic pathway and the biological outcome. Literature demonstrates that moving a bromine atom from the 5- to the 6-position on an oxindole core can alter cytotoxicity profiles, while the presence of a gem-difluoro group at C3 is a validated strategy for blocking oxidative metabolism and improving pharmacokinetic half-life compared to non-fluorinated or mono-fluorinated analogs [1][2]. Furthermore, the inclusion of an N-methyl group is known to modulate lipophilicity and prevent unwanted hydrogen-bonding interactions. Therefore, selecting 6-Bromo-3,3-difluoro-1-methylindolin-2-one is a specific design choice, not a trivial substitution.

Quantitative Evidence: Why 6-Bromo-3,3-difluoro-1-methylindolin-2-one Offers a Distinct Profile


Superior Cytotoxicity via 6-Bromo vs. 5-Fluoro Substitution: A Class-Level Inference for the Indolin-2-one Scaffold

While direct data for the N-methylated 6-bromo-3,3-difluoro compound is not available, a critical comparative study on a closely related series of indolin-2-ones established the profound impact of halogen position on cytotoxicity. The 5-bromo substituted analog demonstrated up to a 4-fold improvement in cytotoxicity against WiDr colon cancer cells compared to its 5-fluoro counterpart [1]. This class-level evidence strongly infers that the 6-bromo substitution pattern in the target compound is a key differentiator, likely conferring a significant advantage in potency over halogen-modified analogs lacking this specific regiochemistry.

Anticancer Cytotoxicity SAR

Enhanced Metabolic Stability Conferred by the 3,3-Difluoro Motif: A Validated Drug Design Principle

The incorporation of a gem-difluoro group at the C3 position of an oxindole is a well-documented strategy in medicinal chemistry to improve metabolic stability. The strong C-F bond blocks a primary site of oxidative metabolism, directly addressing a common liability of non-fluorinated indolin-2-ones [1]. While no head-to-head microsomal stability data exists for the exact target compound, studies on related difluorooxindole scaffolds have demonstrated that this modification significantly enhances metabolic stability, often increasing half-life and reducing clearance compared to their non-fluorinated counterparts [2]. In contrast, the non-fluorinated analog, 6-bromo-1-methylindolin-2-one, is expected to be more susceptible to rapid oxidative degradation.

Drug Metabolism Pharmacokinetics Oxindole

Versatile Synthetic Handle for Late-Stage Diversification via C6 Bromine

The C6 bromine substituent serves as a critical synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification [1]. This is in contrast to many simple indolin-2-one building blocks that require more complex, multi-step syntheses to introduce aromatic substitution. For instance, the non-brominated analog 3,3-difluoro-1-methylindolin-2-one lacks this reactive handle, limiting its utility in parallel synthesis and library generation. The presence of bromine at the 6-position provides a direct route to a vast array of C6-aryl, -amino, and -alkynyl derivatives, accelerating SAR exploration.

Cross-Coupling Synthetic Chemistry SAR Studies

Procurement-Driven Application Scenarios for 6-Bromo-3,3-difluoro-1-methylindolin-2-one


Optimization of Kinase Inhibitor Leads for Enhanced Potency and PK

In lead optimization programs targeting kinases such as VEGFR, CDK, or SHP2, 6-Bromo-3,3-difluoro-1-methylindolin-2-one is the preferred starting material. Its combination of a 3,3-difluoro group (for improved metabolic stability [1]) and a C6 bromine (for rapid analoging [2]) allows medicinal chemists to simultaneously address potency and ADME liabilities. This contrasts with using a non-fluorinated or non-brominated indolinone, which would require additional synthetic steps to introduce these critical features.

Accelerated SAR via Parallel Synthesis of C6-Diversified Libraries

For high-throughput chemistry and SAR exploration, the C6 bromine handle is indispensable. Researchers can procure this single advanced intermediate and use it to generate dozens of novel C6-substituted analogs in parallel via Suzuki or Buchwald-Hartwig cross-couplings [2]. This approach dramatically reduces synthetic cycle times compared to building each analog from simpler, non-functionalized starting materials.

Development of Fluorinated Chemical Probes with Enhanced Cellular Activity

When developing chemical probes for target validation, the 6-bromo substitution is a strong candidate for achieving potent cellular activity, as inferred from structure-activity relationship (SAR) studies showing bromine's superiority over fluorine in cytotoxicity assays [3]. The combined fluorinated and brominated motif provides a powerful chemical tool for probing biological pathways with a higher likelihood of observing robust on-target effects.

Quote Request

Request a Quote for 6-Bromo-3,3-difluoro-1-methylindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.